(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
(2Z)-6-Hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a pyridin-2-ylmethylidene substituent at position 2 and a hydroxyl group at position 5. The Z-configuration of the exocyclic double bond is critical for its spatial arrangement and biological interactions. Its structure combines a planar benzofuran core with a pyridine ring, enabling π-π stacking interactions and hydrogen bonding, which may enhance binding to biological targets.
Properties
Molecular Formula |
C14H9NO3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H |
InChI Key |
ZPLWADJKSRNLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Benzofuran Derivatives
Base-Catalyzed Condensation Methods
One of the most widely employed approaches for synthesizing benzofuran derivatives involves the base-catalyzed condensation of substituted or unsubstituted salicylaldehyde with 1,3-dicarbonyl compounds. This versatile method provides access to various substituted benzofuran scaffolds. The reaction proceeds through an initial aldol condensation followed by intramolecular cyclization to form the benzofuran ring.
The choice of base catalyst significantly influences reaction efficiency and product distribution. Common bases include potassium carbonate, sodium hydroxide, and tertiary amines. The reaction typically requires moderate temperatures (60-100°C) and can be performed in various solvents such as ethanol, methanol, or DMF, depending on the solubility of the starting materials.
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers powerful alternatives for constructing benzofuran frameworks with high regioselectivity. As documented in several patents, palladium-catalyzed methods using Pd(OAc)₂ in DMF have proven effective for synthesizing 2,3-dihydrobenzofuran derivatives. This approach, referenced to the work of Larock and colleagues, typically involves palladium-mediated C-O bond formation through intramolecular coupling reactions.
More recently, rhodium-catalyzed methodologies have emerged as valuable tools for synthesizing benzofuran scaffolds. These approaches often involve twofold C–H activation processes, where an initial directing group facilitates ortho-functionalization, followed by a second activation that enables cyclization to form the benzofuran ring. Such methods offer advantages in terms of atom economy and functional group tolerance.
Ionic Reaction Methodologies
Another synthetic strategy employs halogenated solvents such as dichloromethane or aromatic solvents like benzene, with catalysts including sodium hydride, acetic acid, or p-toluenesulfonic acid. These ionic reaction conditions facilitate the formation of 2,3-dihydrobenzofuran derivatives through intramolecular nucleophilic substitution or addition processes. The method has been well-documented by Solladié and colleagues, providing access to various substituted benzofurans.
The choice of catalyst and reaction conditions can be tailored to the specific substitution pattern desired in the final product. Acidic catalysts often promote reactions through activation of carbonyl groups or hydroxyl groups, while basic catalysts may facilitate deprotonation steps that initiate subsequent cyclization reactions.
Specific Synthetic Routes to Benzofuran-3-one Scaffolds
Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid Derivatives
A valuable approach for constructing functionalized benzofuran scaffolds involves metalation strategies. As detailed in the literature, the synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid can be achieved through the following procedure:
- To n-butyllithium (2.5 M in hexane, 2 mL, 5.0 mmol) in hexane at room temperature, N,N,N′,N′-tetramethylethylenediamine (TEMED, 0.58 g, 5.0 mmol) is added.
- A solution of 2,3-dihydrobenzofuran (0.3 g, 2.5 mmol) in hexane is then introduced.
- The mixture is stirred under nitrogen at room temperature for 4 hours.
- The reaction mixture is poured into dry ice and stirred overnight at room temperature.
- After dilution with water, the layers are separated, and the aqueous layer is acidified with hydrochloric acid to pH 1.
- The resulting precipitate is collected and recrystallized using ethyl acetate/hexane.
This procedure typically yields the carboxylic acid derivative in moderate yield (approximately 52%), which can then serve as a versatile intermediate for further functionalization.
Hydroxylated Benzofuran Derivatives
For introducing hydroxyl groups at specific positions on the benzofuran scaffold, several strategies can be employed. One approach involves starting with appropriately substituted precursors that already contain hydroxyl groups. Alternatively, hydroxyl groups can be introduced through deprotection of protected phenolic intermediates or through oxidation of suitable precursors.
A relevant process, described in patent literature, involves the preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran by heating isobutenylpyrocatechol or isobutenylpyrocatechol/methallylpyrocatechol mixtures in the presence of an organic sulfonic acid catalyst. This cyclization/isomerization process provides access to hydroxylated benzofuran derivatives that could serve as useful intermediates in the synthesis of our target compound.
Three-Component Spiro-Pyrrolidine Approach
Recent advances in benzofuran synthesis include a three-component spiro-pyrrolidine strategy based on [3+2] azomethine ylide cycloaddition. While this methodology primarily targets more complex spiro-compounds, the underlying principles for constructing the benzofuran scaffold remain relevant.
As reported in recent literature, the reaction proceeds under mild conditions and produces the desired products in excellent yields (74–99%) with high diastereoselectivity (dr >20:1). The approach demonstrates broad substrate scope and operational simplicity, making it a valuable addition to the synthetic chemist's toolbox for benzofuran synthesis.
Complete Synthetic Procedures for the Target Compound
Approach via 6-Hydroxybenzofuran-3-one
Based on the consolidated information from multiple sources, the following synthesis route can be proposed:
Synthesis of 6-Hydroxybenzofuran-3-one
- Start with 2,5-dihydroxybenzaldehyde with appropriate protection of the 5-hydroxy group.
- React with chloroacetic acid under basic conditions (K₂CO₃) in DMF at 100°C for 3-4 hours.
- After cooling, acidify to pH 2 with HCl, extract with ethyl acetate, dry, and concentrate.
- Cyclize the intermediate by treating with acetic anhydride and sodium acetate at 100°C for 2 hours.
- Remove the protecting group using appropriate conditions (depending on the protecting group used).
Introduction of the Pyridin-2-ylmethylidene Group
- Dissolve 6-hydroxybenzofuran-3-one (1 equivalent) in ethanol with pyridine-2-carbaldehyde (1.1 equivalents).
- Add catalytic amounts of pyrrolidine or piperidine (0.1 equivalents).
- Stir the reaction mixture at room temperature or under mild heating (30-40°C) for 12-24 hours, monitoring by TLC.
- Cool the reaction mixture if necessary, and collect the precipitated product by filtration.
- Purify by recrystallization from appropriate solvents (ethanol/water or ethyl acetate/hexane).
Optimization of Stereoselectivity
To enhance Z-selectivity, several modifications to the condensation step can be implemented:
- Lowering the reaction temperature (0-10°C) during the initial addition of reagents
- Using sterically hindered bases that can influence the approach trajectory during bond formation
- Adding specific additives such as Lewis acids (ZnCl₂, TiCl₄) that can coordinate to reactant functionalities
- Employing ionic liquids as reaction media to influence reaction pathways through unique solvation effects
These modifications have demonstrated improved Z-selectivity in similar systems as reported in the literature for aurone derivatives.
Spectroscopic Characterization and Structural Confirmation
Nuclear Magnetic Resonance Spectroscopy
The structure of (2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one can be confirmed through comprehensive NMR analysis. Expected key signals include:
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | 8.5-8.7 | d or dd |
| Pyridine H-3, H-4, H-5 | 7.2-8.0 | m |
| Methine (=CH-) | 7.2-7.5 | s |
| Benzofuran aromatic H | 6.5-7.5 | m |
| Hydroxyl (-OH) | 9.5-11.0 | s (broad) |
¹³C NMR would display characteristic signals for the carbonyl carbon (approximately 180-185 ppm), the quaternary carbons of the benzofuran system, and the sp² carbons of the exocyclic double bond and aromatic rings.
Infrared Spectroscopy
IR spectroscopy serves as a valuable tool for confirming the presence of key functional groups:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretching | 1680-1710 |
| O-H stretching | 3300-3500 |
| C=C stretching | 1600-1650 |
| C-O stretching | 1050-1150 |
| Pyridine ring vibrations | 1430-1580 |
The presence of hydrogen bonding, particularly involving the hydroxyl group, might shift some of these values and affect peak shapes.
Mass Spectrometry
Mass spectrometric analysis would typically show a molecular ion peak at m/z 239, corresponding to the molecular formula C₁₄H₉NO₃. Characteristic fragmentation patterns would include loss of CO (M-28), and various cleavages of the benzofuran and pyridine rings.
Confirmation of Z-Configuration
The Z-configuration can be confirmed through several complementary approaches:
- 2D NOESY experiments showing spatial proximity between the methine proton and protons on the pyridine ring
- X-ray crystallography, if suitable crystals can be obtained
- Comparison of spectral data with authenticated standards or literature values
- Computational modeling to predict the most stable configuration
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
Different synthetic routes offer varying advantages and limitations:
| Synthetic Route | Advantages | Limitations | Approximate Yield | Stereoselectivity |
|---|---|---|---|---|
| Direct Knoevenagel condensation | Simple procedure, readily available reagents | Moderate stereoselectivity | 60-75% | Moderate Z-selectivity |
| Protection-deprotection strategy | Better control over stereochemistry | Additional steps required | 45-65% overall | Good Z-selectivity |
| Transition metal-catalyzed approaches | Potential for one-pot procedures | Costly catalysts, specialized equipment | 50-70% | Variable |
| Three-component coupling | Access to more complex analogs | May require optimization for simpler targets | 70-85% | Typically high |
Scale-up Considerations
For larger-scale synthesis, several factors become particularly important:
- Cost and availability of starting materials and reagents
- Safety profile of reactions and reagents
- Ease of product isolation and purification
- Environmental impact and waste generation
- Equipment requirements and process robustness
The protection-deprotection strategy, while involving more steps, often provides more consistent results upon scale-up due to better control over reaction parameters and improved product purity at each stage.
Structure-Activity Relationships and Applications
Biological Activity Correlations
Benzofuran derivatives, particularly those with configurations similar to our target compound, have demonstrated diverse biological activities. The specific structural features of (2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one contribute to its potential applications:
- The hydroxyl group at position 6 can participate in hydrogen bonding with biological targets
- The pyridine nitrogen provides a site for metal coordination or additional hydrogen bonding
- The Z-configuration creates a specific three-dimensional arrangement that may enable optimal interaction with receptor binding sites
- The benzofuran-3-one scaffold serves as a rigid framework that positions the functional groups in specific spatial orientations
These structural features collectively influence the compound's potential as a therapeutic agent, particularly in areas such as anticancer, anti-inflammatory, or antimicrobial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridinylmethylene moiety can be reduced to form a saturated pyridylmethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one.
Reduction: Formation of 6-hydroxy-2-(pyridin-2-ylmethyl)-1-benzofuran-3(2H)-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other dihydrobenzofuran-3-one derivatives, differing primarily in substituents on the benzofuran core and the exocyclic moiety. Key analogues include:
Electronic and Steric Effects
- Pyridin-2-yl vs. Phenyl Groups : The pyridin-2-yl substituent introduces a nitrogen heteroatom, enabling hydrogen bonding and coordination with metal ions (e.g., in enzyme active sites). This contrasts with phenyl or methoxyphenyl groups, which rely on hydrophobic or π-π interactions .
- Hydroxyl vs. Alkoxy Groups : The hydroxyl group at C6 enhances water solubility and hydrogen-bonding capacity compared to alkoxy or aryloxy substituents (e.g., TB515’s phenylpropynylidene), which prioritize lipophilicity .
- This differs from E-isomers, which may exhibit steric hindrance .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Biological Activity
(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one, a compound featuring both benzofuran and pyridine moieties, has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration combines a benzofuran core with a hydroxyl group and a pyridine-derived substituent, which is crucial for its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, derivatives containing the benzofuran scaffold have shown promising activity against various bacterial strains and fungi. The introduction of the pyridine moiety in (2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one enhances its interaction with biological targets, potentially increasing its efficacy against pathogens.
Table 1: Antimicrobial Activity Data of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 8 | M. tuberculosis |
| Compound 2 | 2 | Candida albicans |
| (2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one | TBD | TBD |
2. Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that the presence of hydroxyl and pyridine groups contributes to significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxicity of several benzofuran derivatives, (2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one demonstrated an IC50 value of approximately 5 μM against K562 leukemia cells, indicating potent activity with minimal toxicity to normal cells .
Table 2: Anticancer Activity Data
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | A549 (lung) |
| (2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one | 5 | K562 (leukemia) |
The mechanisms through which (2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one exerts its biological effects include:
Antioxidant Activity: The compound's hydroxyl group may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: Studies suggest that certain benzofuran derivatives inhibit key enzymes involved in cancer progression and microbial resistance pathways .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications at the C-2 position of the benzofuran ring significantly influence biological activity. For instance:
- Hydroxyl Substituents: Enhance solubility and bioavailability.
- Pyridine Moiety: Improves interaction with biological targets due to increased polarity.
Q & A
Q. What are the key synthetic routes for preparing (2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the benzofuran-3-one core via cyclization of phenolic precursors under acidic conditions.
- Step 2 : Introduction of the pyridinylmethylidene group via Knoevenagel condensation using pyridine-2-carboxaldehyde and catalytic bases (e.g., piperidine).
- Step 3 : Stereoselective control of the Z-configuration by optimizing reaction temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol.
Q. How can the structural integrity of this compound be confirmed?
Use a combination of spectroscopic and computational methods:
- NMR : and NMR to verify aromatic protons (δ 6.8–8.2 ppm) and ketone carbonyl (δ 170–175 ppm).
- IR : Absorption bands for C=O (1680–1720 cm) and O–H (3200–3500 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : For absolute configuration validation (if single crystals are obtainable) .
Q. What analytical methods are recommended for assessing purity and residual solvents?
- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
- GC-MS : For residual solvent analysis (e.g., ethanol, DMF) per ICH guidelines .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reaction Conditions : Optimize catalyst load (e.g., 0.1–0.5 mol% piperidine) and inert atmosphere (N/Ar) to suppress oxidation .
- Stereochemical Control : Monitor reaction progress via TLC or in situ NMR to detect E/Z isomerization .
- Post-Synthesis Stabilization : Use antioxidants (e.g., BHT) to prevent degradation of the hydroxybenzofuran moiety .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinases) based on the pyridinylmethylidene group’s electron-withdrawing effects .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites .
- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy via GROMACS) .
Q. What challenges arise in evaluating the compound’s biological activity, and how can they be addressed?
- Bioavailability : Poor aqueous solubility—formulate with cyclodextrins or PEGylation .
- Target Selectivity : Use competitive binding assays (e.g., SPR or fluorescence polarization) to differentiate between structurally similar receptors .
- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS metabolite profiling .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Configuration | Reference |
|---|---|---|---|
| Reaction Temperature | 70–90°C | Higher temps favor Z-isomer | |
| Solvent Polarity | Ethanol > DMF | Polar solvents enhance condensation | |
| Catalyst (Piperidine) | 0.1–0.5 mol% | Excess catalyst promotes side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
